molecular formula C8H9BrClN B2573344 2-(3-Bromo-2-chlorophenyl)ethanamine CAS No. 1388021-15-5

2-(3-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B2573344
CAS No.: 1388021-15-5
M. Wt: 234.52
InChI Key: WITCVKSRPODGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-2-chlorophenyl)ethanamine is a chemical compound belonging to the class of phenethylamines. It is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-chlorophenyl)ethanamine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and chlorination of a phenyl ring to form 3-bromo-2-chlorophenyl. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by amination reactions. These processes are typically carried out in specialized reactors with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted phenyl ethanamines.

    Oxidation Products: Imines and nitriles.

    Reduction Products: Primary amines and secondary amines.

Scientific Research Applications

2-(3-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenyl)ethanamine
  • 2-(2-Chlorophenyl)ethylamine
  • Ethylamine

Comparison

2-(3-Bromo-2-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds. For instance, the presence of these halogens can enhance its binding affinity to certain receptors or enzymes, making it more potent in its biological effects .

Properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITCVKSRPODGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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